1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea
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Overview
Description
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenyl group, and an oxazolidinone ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps:
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Formation of the Oxazolidinone Ring: : This step often starts with the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. For example, 4-methoxyphenylamine can react with ethylene carbonate under basic conditions to form the oxazolidinone intermediate.
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Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced via a nucleophilic substitution reaction. Cyclohexylamine can react with the oxazolidinone intermediate in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the desired urea linkage.
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Final Assembly: : The final step involves the coupling of the oxazolidinone intermediate with the cyclohexylamine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage and oxazolidinone ring allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(4-methoxyphenyl)urea: Lacks the oxazolidinone ring, making it less complex and potentially less versatile in applications.
1-Cyclohexyl-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and interaction with biological targets.
Uniqueness
1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is unique due to its combination of a cyclohexyl group, a methoxyphenyl group, and an oxazolidinone ring
Properties
IUPAC Name |
1-cyclohexyl-3-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-24-15-9-7-14(8-10-15)21-12-16(25-18(21)23)11-19-17(22)20-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJHPXZGUMWCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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